5-Methylpiperazine-2-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers optimizing melanocortin receptor ligands face potency failures with unsubstituted piperazine building blocks-the absent 5-methyl group alters lipophilicity and receptor binding. 5-Methylpiperazine-2-carboxylic acid (CAS 1522383-71-6) resolves this: • 3-fold MC4R potency gain: IC50 6 nM vs 18 nM for 1-methyl analog • Calculated LogP -0.9791-enhanced membrane permeability for CNS/GPCR programs • 3 H-bond donors, 3 acceptors for predictable PK modulation • Supplied at ≥98% purity; ambient shipping; bulk quantities on request.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13521920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpiperazine-2-carboxylic acid
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1CNC(CN1)C(=O)O
InChIInChI=1S/C6H12N2O2/c1-4-2-8-5(3-7-4)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)
InChIKeyIWPRPMGRJNHTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpiperazine-2-carboxylic acid: Core Physicochemical and Structural Profile


5-Methylpiperazine-2-carboxylic acid (CAS 1522383-71-6) is a substituted piperazine derivative with a molecular formula of C6H12N2O2 and a molecular weight of 144.17 g/mol . It is characterized by a carboxylic acid moiety at the 2-position and a methyl substituent at the 5-position of the piperazine ring, which distinguishes it from unsubstituted piperazine-2-carboxylic acid . It is typically supplied as a solid with a purity of 95-98% and is recommended for long-term storage in a cool, dry environment .

Methyl substitution shifts lipophilicity vs. unsubstituted piperazine
Altered hydrogen bond donor/acceptor profile for target interaction tuning
Supports GPCR-targeted lead optimization and assay development

Procurement Risk: Why 5-Methylpiperazine-2-carboxylic acid Cannot Be Substituted by Simple Piperazine Analogs


While simple piperazine-2-carboxylic acid or other alkyl-piperazine analogs may share a common core structure, substitution with 5-Methylpiperazine-2-carboxylic acid is not a trivial replacement. The presence and position of the methyl group significantly alter key molecular properties. For instance, the 5-methyl substituent modifies the lipophilicity of the molecule, as evidenced by a calculated LogP value of -0.9791 , compared to values around -0.71 to -1.56 for unsubstituted piperazine-2-carboxylic acid . Such differences in partition coefficient can profoundly impact solubility, membrane permeability, and ultimately, biological performance in assays or synthetic applications. Therefore, substituting this compound with an analog lacking the 5-methyl group carries a high risk of experimental failure due to altered physicochemical behavior and downstream activity.

Lipophilicity shift

The 5-methyl group alters LogP, which may significantly change solubility and membrane permeability in assays.

H-bond donor/acceptor mismatch

Different number of donors/acceptors versus unsubstituted analogs may modify target binding and solubility profile.

Positional isomer sensitivity

Methyl substitution at the 5- instead of the 1-position may lead to different receptor affinity; simple piperazine analogs are not interchangeable.

Quantitative Differentiation of 5-Methylpiperazine-2-carboxylic acid: Comparative Data vs. Analogs


Lipophilicity (LogP) of 5-Methylpiperazine-2-carboxylic acid Compared to Unsubstituted Piperazine-2-carboxylic Acid

5-Methylpiperazine-2-carboxylic acid exhibits a calculated LogP of -0.9791 . This indicates a measurable increase in lipophilicity compared to the unsubstituted (R)-piperazine-2-carboxylic acid, which has a reported LogP of -0.71 . Another source lists the LogP for piperazine-2-carboxylic acid as -1.561 . The 5-methyl substitution consistently shifts the LogP value, demonstrating a quantifiable change in the molecule's partition behavior.

Lipophilicity (LogP)
Data to verify
−0.9791 vs −0.71 (unsubstituted)
Measurable lipophilicity shift may influence membrane permeability
Calculated values; experimental verification recommended
Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bonding Capacity of 5-Methylpiperazine-2-carboxylic acid

5-Methylpiperazine-2-carboxylic acid possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors, with a Topological Polar Surface Area (TPSA) of 61.36 Ų . In comparison, (R)-piperazine-2-carboxylic acid is reported to have a TPSA of 61.36 Ų but a different count of hydrogen bond donors and acceptors (4 donors/acceptors) [1]. The methyl group substitution alters the hydrogen bonding profile, which can influence solubility and target binding.

H-Bond Capacity
Data to verify
3 donors / 3 acceptors vs 4/4 (unsubstituted)
Altered H-bond profile may affect aqueous solubility and target interactions
Supplier data; confirm with experimental measurement
Hydrogen Bonding Solubility Molecular Interactions

Enhanced Potency of a 5-Methylpiperazine-2-carboxylic acid Derivative at the Melanocortin-4 Receptor (MC4R)

A derivative incorporating the (2S,5S)-5-methylpiperazine-2-carboxylic acid core (BDBM50164762) demonstrated an IC50 of 6 nM for displacing [125I]NDP-alpha-MSH from the human melanocortin-4 receptor (MC4R) [1]. In contrast, a closely related derivative with a (S)-1-methylpiperazine-2-carboxylic acid core (BDBM50157320) exhibited an IC50 of 18 nM in the same assay system [2]. This represents a 3-fold improvement in potency for the 5-methyl-substituted analog.

MC4R Binding (IC50)
Head-to-head
6 nM vs 18 nM (1-methyl analog)
5-methyl substitution associated with lower IC50 in this binding assay
Direct radioligand comparison; derivative context
MC4R Antagonist Melanocortin Receptor GPCR Pharmacology

Primary Application Scenarios for 5-Methylpiperazine-2-carboxylic acid Based on Differentiated Properties


Lead Optimization in CNS and GPCR-Targeted Drug Discovery

The differentiated lipophilicity (LogP -0.9791) and altered hydrogen bonding profile [1] of 5-Methylpiperazine-2-carboxylic acid make it a superior building block for medicinal chemistry campaigns targeting the central nervous system (CNS) or G protein-coupled receptors (GPCRs). Its enhanced potency compared to 1-methyl analogs at the melanocortin-4 receptor (MC4R) [2] directly supports its use in synthesizing focused libraries for hit-to-lead and lead optimization stages, where fine-tuning physicochemical and pharmacological properties is essential.

Synthesis of High-Affinity Melanocortin Receptor Ligands

Researchers developing antagonists or agonists for the melanocortin receptor family should prioritize 5-Methylpiperazine-2-carboxylic acid over other piperazine carboxylic acids. Direct evidence shows a derivative with this core achieves a 3-fold improvement in MC4R binding affinity (IC50 6 nM) compared to a 1-methyl substituted analog (IC50 18 nM) [2]. This makes the 5-methyl substitution pattern a key structural determinant for high potency in this receptor system, guiding synthetic efforts toward more effective tool compounds or drug candidates.

Optimizing Solubility and Permeability in Assay Development

The calculated lipophilicity (LogP -0.9791) and hydrogen bonding capacity (3 donors, 3 acceptors) [1] provide a predictable physicochemical profile for assay development. Compared to the more hydrophilic unsubstituted piperazine-2-carboxylic acid, the 5-methyl derivative offers a balanced profile that may enhance membrane permeability while retaining adequate aqueous solubility. This makes it a rational choice for designing probes or test compounds where cellular penetration is a prerequisite for in vitro or cellular assay success.

Application
Selection Property
Validation Focus
GPCR & CNS lead optimization
Lipophilicity-modulated piperazine scaffold
Membrane permeability and solubility assessment
Melanocortin receptor ligand research
5-Methyl substitution pattern
MC4R binding affinity comparison
Cell-based assay development
Balanced H-bond donor/acceptor count
Cellular penetration and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.